2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate
CAS No.: 158183-05-2
Cat. No.: VC0193854
Molecular Formula: C20H22N4O4S3
Molecular Weight: 478.61
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158183-05-2 |
---|---|
Molecular Formula | C20H22N4O4S3 |
Molecular Weight | 478.61 |
IUPAC Name | tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate |
Standard InChI | InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14- |
SMILES | CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 |
Introduction
Chemical Identity and Nomenclature
Structural Identification
The compound 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate represents a structurally complex molecule featuring multiple heterocyclic components and functional groups. Its core structure includes a 2-aminothiazole ring connected to a benzothiazole moiety through a thioester linkage, with additional functional groups including a tert-butoxycarbonyl isopropoxyimino substituent . The (Z) designation in the name refers to the specific stereochemistry of the oxime functionality, indicating that the larger groups are positioned on the same side of the C=N double bond .
The molecule contains multiple sulfur atoms as part of its thiazole and benzothiazole rings, contributing to its unique chemical reactivity and properties. The presence of the amino group on the thiazole ring and the multiple carbonyl functionalities further defines its chemical characteristics and potential reactivity patterns in various chemical transformations .
Naming Conventions and Synonyms
This compound has been documented under several systematic and alternative names in chemical databases and literature. According to PubChem, the formal IUPAC name is tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate . While this represents the most systematic nomenclature, the compound is frequently referenced by several synonyms in scientific and industrial contexts.
Common synonyms include:
-
Ceftazidime intermediate (reflecting its primary industrial use)
-
(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate
-
Benzothiazol-2-yl-(z)-2-(tert-butoxycarbonylprop-2-oxyimino)-2-(2-aminothiazol-4-yl) thioacetate
Registry Numbers and Identifiers
For regulatory, commercial, and research purposes, this compound has been assigned various identification numbers across different chemical databases and registration systems. The most important identifiers include:
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 89604-92-2 | |
Alternative CAS Number | 158183-05-2 | |
European Community (EC) Number | 419-040-9 | |
Nikkaji Number | J3.229.370K | |
InChIKey | Available in chemical databases |
These registry numbers are essential for unambiguous identification of the compound in chemical inventories, regulatory submissions, and scientific literature, ensuring precise communication about this specific molecule across various platforms and jurisdictions .
Physical and Chemical Properties
Molecular Characteristics
The compound 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate has a complex molecular structure with multiple functional groups. Its molecular formula is C₂₀H₂₂N₄O₄S₃, indicating the presence of 20 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, 4 oxygen atoms, and 3 sulfur atoms . This composition results in a relatively high molecular weight compound with distinctive chemical characteristics.
The structure features two key heterocyclic components: a 2-aminothiazole ring and a benzothiazole moiety. These components are linked through a thioester functionality, creating a complex three-dimensional arrangement with specific stereochemistry. The (Z)-configuration of the oxime group is particularly important for its biological and chemical functions, as stereochemistry often plays a crucial role in determining a compound's reactivity and interactions with biological systems .
The presence of multiple heteroatoms (N, O, S) distributed throughout the structure creates several potential sites for hydrogen bonding, metal coordination, and other intermolecular interactions. These structural features contribute significantly to the compound's solubility profile, stability, and reactivity patterns .
Physical Properties
A comprehensive understanding of the physical properties of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate is essential for its handling, storage, and application in various processes. Based on available data, its key physical properties are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | Calculated as 478.54 g/mol (based on molecular formula C₂₀H₂₂N₄O₄S₃) |
Physical State | Typically a solid at room temperature |
LogP | Estimated to be relatively high due to the presence of multiple aromatic rings and hydrophobic groups |
Topological Polar Surface Area (PSA) | Relatively high due to multiple N, O, and S atoms |
The compound's physical properties suggest it would have limited water solubility but better solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, or dichloromethane, which is typical for compounds with both polar functional groups and extensive hydrophobic regions .
Chemical Reactivity
The chemical reactivity of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate is largely determined by its functional groups and structural arrangement. As a ceftazidime intermediate, its reactivity profile is particularly important in the context of pharmaceutical synthesis.
The compound contains several reactive sites:
-
The thioester linkage between the benzothiazole and the acetate portion is susceptible to nucleophilic attack, making it useful in certain coupling reactions.
-
The primary amine group on the thiazole ring can participate in various reactions including acylation, alkylation, and condensation reactions.
-
The tert-butoxycarbonyl group serves as a protecting group that can be selectively removed under acidic conditions, revealing additional reactive sites when needed in multi-step synthesis processes.
-
The oxime functionality (C=N-O) provides a distinct reactivity pattern and can undergo various transformations including reduction and rearrangement reactions.
These reactive features make the compound particularly valuable as an intermediate in the synthesis of complex pharmaceutical compounds, especially cephalosporin antibiotics like ceftazidime .
Applications and Uses
Pharmaceutical Synthesis
The primary application of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate lies in pharmaceutical synthesis, specifically as a key intermediate in the production of ceftazidime and potentially other cephalosporin antibiotics . Ceftazidime is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections, including those caused by Pseudomonas aeruginosa.
In the synthetic pathway of ceftazidime, this compound serves as an advanced intermediate that already contains the critical 2-aminothiazole ring and the properly configured oxime functionality that are essential structural features of the final antibiotic molecule. The presence of the benzothiazolyl group makes it a valuable activated intermediate that can undergo specific coupling reactions in the synthesis process .
The compound's precise stereochemistry, particularly the (Z)-configuration of the oxime group, is crucial for the biological activity of the resulting antibiotic. This highlights the importance of stereoselective synthesis in pharmaceutical manufacturing, where the spatial arrangement of atoms can dramatically impact the therapeutic efficacy of the final product .
Research Applications
Beyond its industrial applications in pharmaceutical production, 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate serves as a valuable research tool in several scientific disciplines. In medicinal chemistry, it represents an important model compound for studying structure-activity relationships in cephalosporin antibiotics and related compounds.
The compound may also find applications in the development of new synthetic methodologies, particularly those involving heterocyclic chemistry and stereoselective transformations. Its complex structure with multiple functional groups makes it a challenging target for developing and testing new synthetic approaches and reaction conditions .
Additionally, as pharmaceutical research continues to explore modified cephalosporins with improved properties such as broader spectrum activity, increased stability against β-lactamases, or enhanced pharmacokinetic profiles, this intermediate and its derivatives may become increasingly important in the development of next-generation antibiotics .
Industrial Significance
The industrial significance of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate extends beyond its specific role in ceftazidime synthesis. As a complex, multi-functional intermediate, it represents an important class of compounds in the pharmaceutical manufacturing sector.
The production and use of this compound involve sophisticated chemical processes that require precise control of reaction conditions, purification techniques, and quality assurance protocols. These processes contribute to the broader advancement of industrial chemical synthesis methodologies and technologies .
Furthermore, the commercial production of this intermediate necessitates compliance with various regulatory standards regarding chemical manufacturing, highlighting its relevance in discussions about industrial chemistry practices, green chemistry initiatives, and sustainable pharmaceutical production .
Research Developments
Synthetic Methodologies
Research into the synthesis of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate and related compounds continues to evolve, with efforts focused on improving yield, stereoselectivity, and environmental sustainability of the synthetic processes. As a complex intermediate with multiple stereogenic elements, the development of efficient and stereoselective synthetic routes represents an ongoing challenge in organic chemistry research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume